molecular formula C14H20Cl6N2O8 B13763189 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid

4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid

Cat. No.: B13763189
M. Wt: 557.0 g/mol
InChI Key: HXAGKQTZDIRZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves the reaction of glutamic acid derivatives with trichloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful monitoring of temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its binding to the α subunit of the l-glutamic acid receptor. This binding inhibits transcriptional regulation at an optimum concentration of 10 micromolar and is reversible. The compound also inhibits the transfer reactions of nucleotides in DNA synthesis, affecting protein synthesis in mutant cells but not in wild-type cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid is unique due to its specific binding affinity to the l-glutamic acid receptor and its reversible inhibition of transcriptional regulation. This makes it a valuable compound for research in transcriptional regulation and protein synthesis .

Properties

Molecular Formula

C14H20Cl6N2O8

Molecular Weight

557.0 g/mol

IUPAC Name

4-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid

InChI

InChI=1S/2C7H10Cl3NO4/c8-7(9,10)3-15-6(14)4(11)1-2-5(12)13;8-7(9,10)4-15-6(14)11-3-1-2-5(12)13/h4H,1-3,11H2,(H,12,13);1-4H2,(H,11,14)(H,12,13)

InChI Key

HXAGKQTZDIRZFG-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)OCC(Cl)(Cl)Cl.C(CC(=O)O)C(C(=O)OCC(Cl)(Cl)Cl)N

Origin of Product

United States

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